molecular formula C16H20N2O4S2 B11176312 N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B11176312
M. Wt: 368.5 g/mol
InChI Key: YTNQEJSYLQXYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its sulfonamide group, which is a key functional group in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with diethylamine and phenylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-aminobenzenesulfonamide is reacted with diethylamine in the presence of a base such as sodium hydroxide.

    Step 2: The resulting intermediate is then treated with phenylsulfonyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of diethylamine and phenylsulfonyl groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-(benzenesulfonamido)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O4S2/c1-3-18(4-2)24(21,22)16-12-10-14(11-13-16)17-23(19,20)15-8-6-5-7-9-15/h5-13,17H,3-4H2,1-2H3

InChI Key

YTNQEJSYLQXYFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.